Collagen peptide III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Collagen Peptide III, also known as Collagen Type III, is a protein that is part of the extracellular matrix and is found in various soft connective tissues along with Type I collagen . Collagen peptides, including this compound, are derived from collagen through a process called hydrolysis, which breaks down the protein into smaller peptides . These peptides are easily digestible and have been shown to provide numerous health benefits .
Synthesis Analysis
Recombinant humanized collagen type III (rhCol III) has been synthesized and it conforms to the theoretical amino acid sequence and has an advanced structure resembling bovine collagen . The characterization of rhCol III was mainly focused on the component and structure, including the molecular weight, amino acid contents, and their consistency with the theoretical design .Molecular Structure Analysis
The molecular structure of this compound is complex. It has been demonstrated that recombinant humanized collagen type III (rhCol III) conformed to the theoretical amino acid sequence and had an advanced structure resembling bovine collagen . Two-dimensional nuclear magnetic resonance (2D NMR) is a relatively new analytical technique that has become increasingly more utilized in the study of biological molecules .Chemical Reactions Analysis
Collagen peptides are typically prepared from animal connective tissues that are largely available as by-products of meat, poultry, and fish processing . The preparation process of antioxidant collagen hydrolysates is introduced, including the production and separation methods .Physical and Chemical Properties Analysis
This compound has specific structural, biological, and physicochemical properties . The addition of varying amounts of elastin to the constructs alters collagen fibrillogenesis, D-banding pattern length, and storage modulus .Scientific Research Applications
Collagen Polymorphism in Human Liver
- Collagen types in normal and cirrhotic human liver were analyzed, with findings indicating that while the amino acid and carbohydrate compositions of collagens in cirrhotic liver are normal, the fibrotic process in alcoholic liver disease leads to an altered ratio of Type III to Type I collagen (Seyer, Hutcheson, & Kang, 1977).
Diagnostic and Prognostic Significance in Liver Disease
- Serum N-terminal propeptide of collagen Type III (Col 1–3) was studied in chronic liver disease, showing potential as a marker for estimating the course of liver fibrosis and its prognostic value (Weigand, Zaugg, Frei, & Zimmermann, 1984).
Role in Dietary Cirrhosis in Rats
- In a dietary fibrosis model in rats, serum procollagen type III peptide correlated well with hepatic collagen, suggesting its use in predicting alterations in liver collagen deposition (Ruwart et al., 1989).
Collagen Synthesis in Diabetic Mice
- Studies on diabetic mice showed altered ratios of type III to type I collagen in the skin, indicating a potential impact of diabetes on collagen phenotype expression (Kern, Moczar, & Robert, 1979; Kern, Sebert, & Robert, 1986).
Mechanism of Action
Target of Action
Collagen Peptide III, a member of the collagen family, plays a pivotal role in maintaining tissue integrity and function . It is involved in physiological processes like wound healing, hemostasis, and pathological conditions such as fibrosis and cancer . The primary targets of this compound include cellular processes essential for its synthesis and maturation, such as translation regulation and microRNA activity . Enzymes involved in collagen modification, such as prolyl-hydroxylases or lysyl-oxidases, are also indirect therapeutic targets . Furthermore, this compound can inhibit the activities of dipeptidyl peptidase-4, angiotensin-converting enzyme, and hypoxia-inducible factor prolyl hydroxylase .
Mode of Action
This compound interacts with its targets to modulate various biological processes. For instance, it stimulates skin fibroblast growth, promotes hyaluronic acid production in fibroblasts, chondrocytes, and synovium cells, and induces the differentiation of osteoblasts, preadipocytes, myoblasts, chondrocytes, and T-helper cells . These interactions result in changes in cellular behavior and phenotype, contributing to the compound’s therapeutic effects .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the regulation of cellular processes essential for collagen synthesis and maturation . It also influences the activity of enzymes involved in collagen modification . Moreover, it plays a role in neuronal maturation, circuit formation, axon guidance, and synaptogenesis in the brain .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by its bioavailability and absorption by the body. Collagen peptides are derived from collagen through a process called enzymatic hydrolysis, which breaks down the large collagen molecules into smaller peptides . This process results in collagen peptides with a low molecular weight, making them highly bioavailable and easily absorbed by the body .
Result of Action
The action of this compound leads to various molecular and cellular effects. It enhances skin hydration, elasticity, and firmness, reducing the appearance of wrinkles and fine lines . It also stimulates skin fibroblast growth, promotes hyaluronic acid production in fibroblasts, chondrocytes, and synovium cells, and induces the differentiation of osteoblasts, preadipocytes, myoblasts, chondrocytes, and T-helper cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, changes in the structure and/or deposition of collagen can impact cellular signaling and tissue biomechanics in the brain, which in turn can alter cellular responses . Furthermore, the enzymatic process of collagen hydrolysis, which results in collagen peptides, can be influenced by environmental conditions .
Future Directions
There is a growing interest in the use of collagen peptides for a number of purposes . Advances in chemistry, molecular biology, and bioinformatics are accelerating research in this field . The free-energy-based tool provides an alternative computational screening approach that impacts protein interaction search methods .
Biochemical Analysis
Biochemical Properties
Collagen Peptide III exhibits powerful biological performance, interacting with various enzymes, proteins, and other biomolecules . It has a multi-hierarchical structure and can be processed into various forms such as fibrils, scaffolds, membranes, microspheres, hydrogels, and sponges for use in specific applications . The interaction between this compound and cells is mediated by its specific peptide repeat unit and triple helix structure . It regulates cell adhesion, proliferation, differentiation, and signal response by binding to specific receptors such as integrins, glycoproteins, and proteoglycan receptors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can facilitate basal biological behaviors of human skin fibroblasts, such as adhesion, proliferation, and migration . It also enhances skin hydration, elasticity, and firmness, reducing the appearance of wrinkles and fine lines . Furthermore, studies show that this compound can be beneficial for some extracellular matrix-expressing cell phenotypes .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with cells mediated by its specific peptide repeat unit and triple helix structure, regulating their adhesion, proliferation, differentiation, and signal response .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown that collagen-based scaffolds can promote wound healing through long-term effects, as opposed to the short-term effects of a single clinical treatment . Understanding the thermal stability of this compound is also of great significance for practical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, treatment with this compound increased the collagen content and ratio of type I to type III collagen in a dose-dependent manner, suggesting that this compound improved skin laxity by changing skin collagen quantitatively and qualitatively .
Metabolic Pathways
This compound is involved in several metabolic pathways. Proline availability, regulated by collagen biosynthesis/degradation ratio and endogenous synthesis of this amino acid, influences redox balance, DNA biosynthesis, epigenetic modifications, apoptosis, and autophagy .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is synthesized by cells as a pre-procollagen . The signal peptide is cleaved off producing a procollagen molecule. Three identical type III procollagen chains come together at the carboxy-terminal ends, and the structure is stabilized by the formation of disulphide bonds .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It is synthesized by cells as a pre-procollagen . After the signal peptide is cleaved off, a procollagen molecule is produced. This molecule then undergoes further modifications and assembly processes to form the mature this compound .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Collagen peptide III involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Resin-bound amino acid", "Coupling reagents (e.g. HBTU, HATU, DIC)", "Protecting groups (e.g. Fmoc, t-Boc)", "Cleavage reagents (e.g. TFA, HF)" ], "Reaction": [ "Activation of the resin-bound amino acid with a coupling reagent", "Addition of the next protected amino acid to the growing peptide chain", "Removal of the protecting group from the newly added amino acid", "Repeating steps 1-3 until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using a cleavage reagent", "Purification of the crude peptide using techniques such as HPLC or chromatography" ] } | |
CAS No. |
1228371-11-6 |
Molecular Formula |
C24H38N8O9 |
Molecular Weight |
582.61 |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonyms |
Collagen peptide III |
Origin of Product |
United States |
Q1: What is the significance of increased pro-collagen peptide III expression in the context of cardiac remodeling?
A: Pro-collagen peptide III serves as a biomarker for fibroblast activity, which plays a crucial role in collagen synthesis and deposition [, ]. In the context of cardiac remodeling, studies have shown that reduced Connexin43 (Cx43) expression, a protein responsible for cell-to-cell communication, leads to enhanced fibroblast activity []. This increase in fibroblast activity is reflected in higher pro-collagen peptide III expression and ultimately contributes to excessive collagen deposition (fibrosis) in the heart. This excessive fibrosis disrupts the normal cardiac structure and electrical conduction, leading to an increased risk of arrhythmias [].
Q2: How does reduced Cx43 expression contribute to increased pro-collagen peptide III expression and fibrosis?
A: While the exact mechanisms linking reduced Cx43 expression to increased pro-collagen peptide III expression remain unclear, research suggests that reduced cell-to-cell coupling due to lower Cx43 levels might create a microenvironment that favors fibroblast proliferation and activity []. This could involve altered signaling pathways or changes in the extracellular matrix composition, ultimately promoting collagen synthesis and deposition. Further investigation is needed to elucidate the precise molecular pathways involved in this process.
Q3: Can you explain the role of pro-collagen peptide III as a biomarker in preclinical studies?
A: Pro-collagen peptide III, as a precursor to mature collagen, offers valuable insights into the dynamics of collagen synthesis and deposition. In preclinical studies, particularly those investigating liver fibrosis, measuring serum pro-collagen peptide III levels can indicate the extent of ongoing fibrogenesis []. This allows researchers to assess the effectiveness of antifibrotic therapies by monitoring changes in pro-collagen peptide III levels in response to treatment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.